Apocarotenal
Apocarotenal
8'-apo-beta,psi-caroten-8'-al is an apo carotenoid triterpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 8'-position. It is an enal and an apo carotenoid triterpenoid.
Apocarotenal is a natural product found in Citrus reticulata, Capsicum annuum, and other organisms with data available.
Apocarotenal is a natural product found in Citrus reticulata, Capsicum annuum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
1107-26-2
VCID:
VC21340667
InChI:
InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+
SMILES:
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C
Molecular Formula:
C30H40O
Molecular Weight:
416.6 g/mol
Apocarotenal
CAS No.: 1107-26-2
Cat. No.: VC21340667
Molecular Formula: C30H40O
Molecular Weight: 416.6 g/mol
* For research use only. Not for human or veterinary use.

Description | 8'-apo-beta,psi-caroten-8'-al is an apo carotenoid triterpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 8'-position. It is an enal and an apo carotenoid triterpenoid. Apocarotenal is a natural product found in Citrus reticulata, Capsicum annuum, and other organisms with data available. |
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CAS No. | 1107-26-2 |
Molecular Formula | C30H40O |
Molecular Weight | 416.6 g/mol |
IUPAC Name | (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal |
Standard InChI | InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+ |
Standard InChI Key | DFMMVLFMMAQXHZ-DOKBYWHISA-N |
Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C |
SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C |
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C |
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